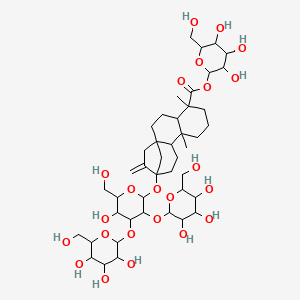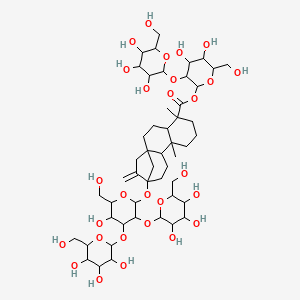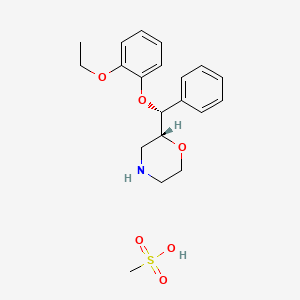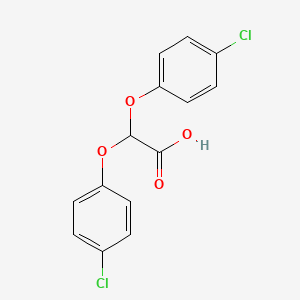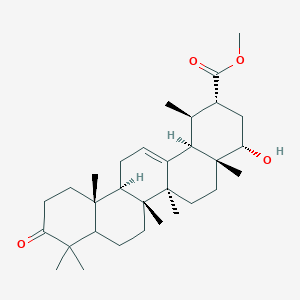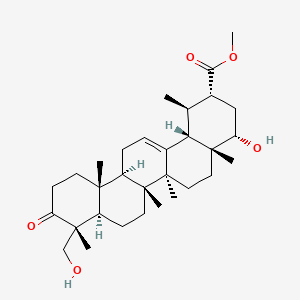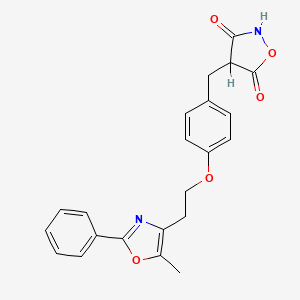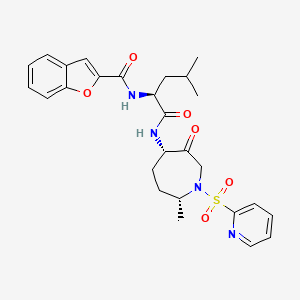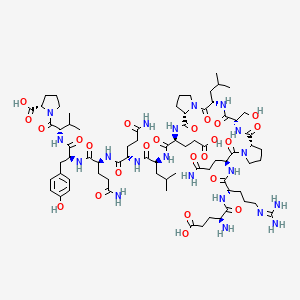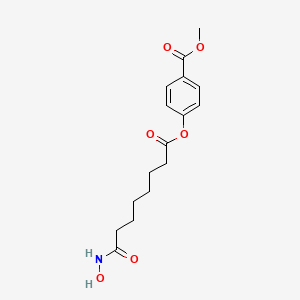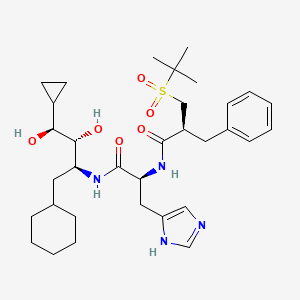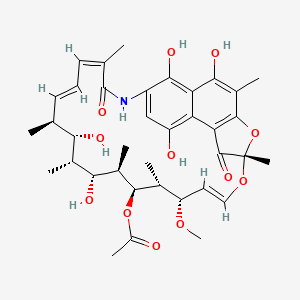
Rifamicina
Descripción general
Descripción
Rifamicina es un grupo de antibióticos que se sintetizan de forma natural por la bacteria Amycolatopsis rifamycinica o artificialmente. Pertenecen a la familia más grande de las ansamicinas y son particularmente eficaces contra las micobacterias. La this compound se utiliza para tratar enfermedades como la tuberculosis, la lepra y las infecciones por el complejo Mycobacterium avium . El compuesto se aisló por primera vez en 1957 a partir de un cultivo de fermentación de Streptomyces mediterranei .
Aplicaciones Científicas De Investigación
La rifamicina tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizada como compuesto modelo para el estudio de la síntesis y los mecanismos de los antibióticos.
Biología: Se estudia por sus efectos sobre la ARN polimerasa bacteriana y su papel en la inhibición del crecimiento bacteriano.
Medicina: Ampliamente utilizada en el tratamiento de la tuberculosis, la lepra y otras infecciones bacterianas.
Industria: Empleada en la producción de diversos derivados de this compound para uso farmacéutico.
Mecanismo De Acción
La rifamicina ejerce sus efectos antibacterianos inhibiendo la ARN polimerasa ADN-dependiente bacteriana. Esta inhibición impide la síntesis de ARN, lo que lleva a la muerte de las bacterias. El compuesto se une fuertemente a la ARN polimerasa, bloqueando la elongación de la cadena de ARN . Este mecanismo es altamente específico de la ARN polimerasa procariota, lo que hace que la this compound sea eficaz contra una amplia gama de bacterias .
Compuestos Similares:
- Rifampicina
- Rifabutina
- Rifapentina
- Rifaximina
Comparación: La this compound y sus derivados comparten un mecanismo de acción común, pero difieren en sus propiedades farmacocinéticas y usos clínicos. Por ejemplo, la rifampicina se utiliza ampliamente para el tratamiento de la tuberculosis, mientras que la rifaximina se utiliza para tratar la diarrea del viajero . La rifabutina y la rifapentina tienen diferentes tasas de absorción y se utilizan para infecciones bacterianas específicas . La estructura única de la this compound permite modificaciones que mejoran su eficacia y reducen la resistencia .
La this compound destaca por su actividad de amplio espectro y su capacidad de inhibir la ARN polimerasa bacteriana sin resistencia cruzada con otros antibióticos .
Análisis Bioquímico
Biochemical Properties
Rifamycin plays a crucial role in biochemical reactions by inhibiting bacterial DNA-dependent RNA polymerase. This inhibition prevents the transcription of bacterial DNA into RNA, effectively halting protein synthesis and leading to bacterial cell death . Rifamycin interacts with several biomolecules, including enzymes and proteins. It binds specifically to the beta subunit of RNA polymerase, forming a stable complex that obstructs the elongation of the RNA chain . This interaction is highly selective, ensuring that rifamycin targets bacterial cells without affecting human cells.
Cellular Effects
Rifamycin exerts significant effects on various types of cells and cellular processes. In bacterial cells, it rapidly kills fast-dividing strains as well as “persister” cells, which remain dormant and evade antibiotic activity . This dual action makes rifamycin particularly effective against chronic infections. Additionally, rifamycin influences cell signaling pathways and gene expression by inhibiting RNA synthesis, leading to a cascade of effects that disrupt cellular metabolism and function .
Molecular Mechanism
At the molecular level, rifamycin’s mechanism of action involves binding to the DNA-dependent RNA polymerase of prokaryotes. This binding inhibits the enzyme’s activity, preventing the transcription of DNA into RNA . The inhibition is achieved through the formation of a stable complex between rifamycin and the beta subunit of RNA polymerase, which blocks the elongation of the RNA chain . This selective inhibition ensures that rifamycin effectively targets bacterial cells while minimizing effects on human cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of rifamycin have been observed to change over time. Rifamycin is known for its stability and sustained activity, making it effective in long-term treatments . Resistance can develop over time due to mutations in the RNA polymerase gene, which reduce the binding affinity of rifamycin . Studies have shown that rifamycin maintains its antibacterial activity for extended periods, but its effectiveness can diminish with prolonged use due to the emergence of resistant bacterial strains .
Dosage Effects in Animal Models
The effects of rifamycin vary with different dosages in animal models. At therapeutic doses, rifamycin effectively eliminates bacterial infections without causing significant adverse effects . At high doses, rifamycin can cause toxic effects, including hepatotoxicity and gastrointestinal disturbances . Studies in animal models have shown that the therapeutic window for rifamycin is relatively wide, allowing for effective treatment with minimal risk of toxicity .
Metabolic Pathways
Rifamycin is metabolized primarily in the liver, where it undergoes biotransformation to several active metabolites . These metabolites are excreted mainly in bile and, to a lesser extent, in urine . Rifamycin induces the cytochrome P450 enzyme system, particularly CYP3A4, which can lead to interactions with other drugs metabolized by this pathway . This induction can affect the metabolic flux and levels of various metabolites, influencing the overall pharmacokinetics of rifamycin .
Transport and Distribution
Rifamycin is well-absorbed orally and widely distributed in body tissues and fluids, including cerebrospinal fluid . It is concentrated in polymorphonuclear granulocytes and macrophages, facilitating the clearance of bacteria from abscesses . Rifamycin is transported within cells by binding to plasma proteins, which aids in its distribution to various tissues . Its high lipid solubility allows it to penetrate cell membranes and reach intracellular targets effectively .
Subcellular Localization
Rifamycin’s subcellular localization is primarily within the cytoplasm, where it exerts its antibacterial effects by targeting RNA polymerase . It does not require specific targeting signals or post-translational modifications to reach its site of action. Instead, its high affinity for bacterial RNA polymerase ensures that it localizes to the appropriate subcellular compartment to inhibit RNA synthesis .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La rifamicina puede sintetizarse mediante diversos métodos. Un método común consiste en la reacción de la this compound S con tert-butilamina en un microreactor, dando lugar a rifampicina con un rendimiento global del 67% . Otro método consiste en la preparación de inyección de this compound sódica, que incluye pasos como la disolución de la materia prima en agua para inyección, el ajuste del pH y la filtración de la solución .
Métodos de Producción Industrial: La producción industrial de this compound suele implicar procesos de fermentación que utilizan Amycolatopsis rifamycinica. El cultivo de fermentación se controla y supervisa cuidadosamente para optimizar el rendimiento de this compound. También se están explorando métodos de síntesis en flujo continuo para reducir costes y mejorar la eficiencia .
Análisis De Reacciones Químicas
Tipos de Reacciones: La rifamicina sufre diversas reacciones químicas, como la oxidación, la reducción y la sustitución. Por ejemplo, la conversión de this compound SV a rifampicina implica la reacción con 1-amino-4-metilpiperazina .
Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en la síntesis de derivados de this compound incluyen tert-butilamina, 1-amino-4-metilpiperazina y metabisulfito de sodio. Las condiciones de reacción suelen implicar un pH controlado, la temperatura y el uso de microreactores para la síntesis en flujo continuo .
Productos Principales: Los productos principales formados a partir de estas reacciones incluyen rifampicina, rifabutina, rifapentina y rifaximina. Estos derivados presentan ligeras diferencias en sus propiedades fisicoquímicas, pero comparten la misma estructura central .
Comparación Con Compuestos Similares
- Rifampicin
- Rifabutin
- Rifapentine
- Rifaximin
Comparison: Rifamycin and its derivatives share a common mechanism of action but differ in their pharmacokinetic properties and clinical uses. For example, rifampicin is widely used for tuberculosis treatment, while rifaximin is used for treating traveler’s diarrhea . Rifabutin and rifapentine have different absorption rates and are used for specific bacterial infections . The unique structure of rifamycin allows for modifications that enhance its efficacy and reduce resistance .
Rifamycin stands out due to its broad-spectrum activity and its ability to inhibit bacterial RNA polymerase without cross-resistance with other antibiotics .
Propiedades
| Rifamycins, as well as all the other members of this group, present an antibacterial mechanism of action related to the inhibition of RNA synthesis. This mechanism of action is done by the strong binding to the DNA-dependent RNA polymerase of prokaryotes. The inhibition of the RNA synthesis is thought to be related with the initiation phase of the process and to involve stacking interactions between the naphthalene ring and the aromatic moiety in the polymerase. As well, it has been suggested that the presence of zinc atoms in the polymerase allows for the binding of phenolic -OH groups of the naphthalene ring. In eukaryotic cells, the binding is significantly reduced making them at least 100 to 10,000 times less sensitive to the action of rifamycins. The members of the rifamycin family present the same mechanism of action and the structural modifications are usually related to pharmacokinetic properties as well as to the interaction with eukaryotic cells. | |
Número CAS |
6998-60-3 |
Fórmula molecular |
C37H47NO12 |
Peso molecular |
697.8 g/mol |
Nombre IUPAC |
[(7S,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C37H47NO12/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41/h10-16,18-20,25,29-30,33,40-44H,1-9H3,(H,38,46)/b11-10-,14-13?,17-12-/t16-,18+,19+,20+,25-,29-,30+,33+,37-/m0/s1 |
Clave InChI |
HJYYPODYNSCCOU-PTWHBISLSA-N |
SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C |
SMILES isomérico |
C[C@H]1/C=C\C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(OC=C[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)\C |
SMILES canónico |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C |
Apariencia |
Solid powder |
Punto de ebullición |
972.8 ºC at 760 mm Hg |
melting_point |
171 ºC 300.0 °C |
| 6998-60-3 | |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
14897-39-3 (unspecified hydrochloride salt) 15105-92-7 (mono-hydrochloride salt) 6998-60-3 (Parent) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Insoluble |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
5,6,9,17,19,21-hexahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-2,7-(epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-1,11(2-H)-dione, 21-acetate Aemcolo Otafa R-75-1 Rifacin Rifamicina Colirio rifamycin SV rifamycin SV, monosodium salt rifamycin SV, sodium salt Rifamycine Chibret Rifocina Rifocyna |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do rifamycins exert their antibacterial activity?
A1: Rifamycins specifically bind to the β-subunit of bacterial DNA-dependent RNA polymerase (RNAP) [, , , ]. This binding inhibits the initiation of RNA synthesis, effectively halting bacterial growth and leading to cell death [, , ].
Q2: Can rifamycins inhibit RNAP in organisms other than bacteria?
A2: While highly effective against bacterial RNAP, rifamycins demonstrate limited activity against mammalian RNAP, contributing to their selective toxicity []. There are reports of rifamycins inhibiting the reverse transcriptase (RT) of some RNA viruses [].
Q3: What are the essential structural features of rifamycins responsible for their activity?
A3: Rifamycins require a naphthalene ring with oxygen atoms at specific positions, two unsubstituted hydroxyl groups on the ansa chain, and a precise spatial arrangement of oxygen atoms for optimal activity []. The ansa bridge links non-adjacent positions of the aromatic nucleus [].
Q4: Which structural modifications of rifamycins have been explored to enhance their activity?
A4: Most modifications focus on the C-3 or C-4 positions of the naphthoquinone/naphthohydroquinone chromophore, leading to derivatives like rifampicin []. One example is the addition of a benzoxazine ring, yielding benzoxazinorifamycins like rifalazil, which exhibit improved activity against rifamycin-resistant strains [, , ].
Q5: How do bacteria develop resistance to rifamycins?
A5: The most common mechanism involves mutations in the rifamycin resistance-determining region (RRDR) within the rpoB gene encoding the β-subunit of RNAP [, ]. These mutations alter the drug's binding site, reducing its efficacy [, ].
Q6: Are there enzymes that contribute to rifamycin resistance?
A6: Yes, some bacteria possess enzymes that inactivate rifamycins. One example is the ADP-ribosyltransferase Arr, found in Mycobacterium abscessus, which adds ADP-ribose to rifampicin, rendering it ineffective [, ]. Another mechanism involves enzymatic degradation of rifamycins by Rox enzymes, a type of flavin monooxygenase [].
Q7: Is there cross-resistance between rifamycins and other antibiotic classes?
A8: Fidaxomicin, another RNAP inhibitor, demonstrates a lower propensity for the development of resistance to rifamycins and exhibits no cross-resistance with rifamycins, highlighting differences in their mechanisms of action [].
Q8: How is the rifamycin scaffold biosynthesized?
A9: The core structure is assembled by a type I modular polyketide synthase (PKS) using 3-amino-5-hydroxybenzoic acid (AHBA), acetate, and propionate as building blocks []. The polyketide framework of rifamycin B is assembled from 3-amino-5-hydroxybenzoic acid (AHBA), two molecules of acetate, and eight molecules of propionate [].
Q9: What are some of the key intermediates in the rifamycin biosynthetic pathway?
A10: Proansamycin X is a proposed early macrocyclic intermediate []. Rifamycin W is a predominant intermediate that undergoes significant structural rearrangements to form rifamycin B [, ]. Studies on mutants with inactivated rifF gene provide insights into the timing of naphthoquinone ring formation and other biosynthetic steps [].
Q10: What is the role of rifamycin oxidase in rifamycin production?
A11: Rifamycin oxidase catalyzes the biotransformation of the less active rifamycin B to the more potent rifamycin S, a key intermediate for synthesizing various semi-synthetic rifamycins [, ].
Q11: How can the production of rifamycin B be improved?
A11: Several approaches have been explored, including:
- Strain Optimization: Selecting for high-yielding strains based on colony morphology and implementing genetic modifications, such as gene amplification [, ].
- Media Optimization: Replacing ammonium sulfate with potassium nitrate or ammonium nitrate as the nitrogen source can significantly enhance production [, ].
- Feeding Strategies: Implementing a fed-batch fermentation process with optimized feeding of glucose, yeast extract, and nitrogen sources can further improve rifamycin B yields [].
Q12: What are the clinical applications of rifamycins?
A12: Rifamycins are crucial for treating infections caused by:
- Mycobacterium tuberculosis (tuberculosis) [, , , , ]
- Mycobacterium leprae (leprosy) []
- AIDS-related mycobacterial infections [, , ]
- Staphylococcus aureus infections [, , ]
- Streptococcus pyogenes infections []
Q13: How do rifamycins behave within the body?
A14: The pharmacokinetic properties of rifamycins are complex, leading to significant inter-individual variability in drug exposure []. Factors like body weight, disease state, food intake, and genetic polymorphisms in drug transporter proteins can influence their absorption, distribution, metabolism, and excretion [].
Q14: What is the current research focus on improving rifamycin therapy?
A14: Current research focuses on:
- Optimizing Dosing: Exploring higher doses to shorten TB treatment duration and investigating the relationship between rifamycin dose and toxicity [].
- Developing New Analogs: Creating derivatives with enhanced activity against resistant strains, improved pharmacokinetic properties, and reduced toxicity [, , , ].
- Exploring Drug Synergies: Investigating rifamycin combinations with other antibiotics or host-directed therapies to enhance efficacy and combat resistance [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


